molecular formula C9H5ClO4 B11799491 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid

Cat. No.: B11799491
M. Wt: 212.58 g/mol
InChI Key: APNWQOZHCHQBOL-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClO4. Benzofuran derivatives are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and environmentally benign approaches, such as green chemistry methods, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzofuran-3-carboxylic acid
  • 6-Chloro-5-hydroxybenzofuran-2-carboxylic acid
  • 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid

Uniqueness

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzofuran derivatives. The presence of the chloro and hydroxy groups at specific positions on the benzofuran ring enhances its antibacterial and anti-oxidative properties .

Properties

Molecular Formula

C9H5ClO4

Molecular Weight

212.58 g/mol

IUPAC Name

5-chloro-6-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5ClO4/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,11H,(H,12,13)

InChI Key

APNWQOZHCHQBOL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CC(=C1Cl)O)C(=O)O

Origin of Product

United States

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